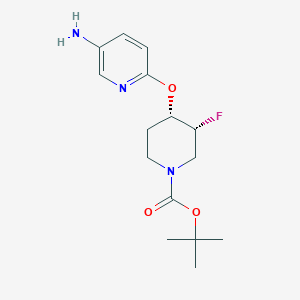![molecular formula C6H3Br2N3 B14055648 3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
3,4-Dibromopyrazolo[1,5-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrazolo[1,5-a]pyrazine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromopyrazolo[1,5-a]pyrazine typically involves the bromination of pyrazolo[1,5-a]pyrazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3,4-Dibromopyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3,4-Dibromopyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of 3,4-Dibromopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, such as signal transduction, enzyme activity, and gene expression.
類似化合物との比較
Pyrazolo[1,5-a]pyrazine: The parent compound without bromine substitution.
3,4-Dichloropyrazolo[1,5-a]pyrazine: A similar compound with chlorine atoms instead of bromine.
3,4-Difluoropyrazolo[1,5-a]pyrazine: A fluorinated analog.
Uniqueness: 3,4-Dibromopyrazolo[1,5-a]pyrazine is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens, making this compound valuable for various applications.
特性
分子式 |
C6H3Br2N3 |
|---|---|
分子量 |
276.92 g/mol |
IUPAC名 |
3,4-dibromopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-10-11-2-1-9-6(8)5(4)11/h1-3H |
InChIキー |
MPIBFKNPNMDUON-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C(C=N2)Br)C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


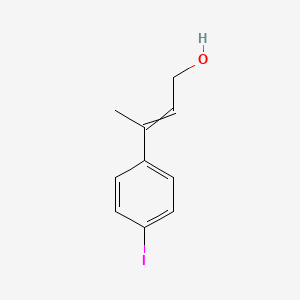

![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)

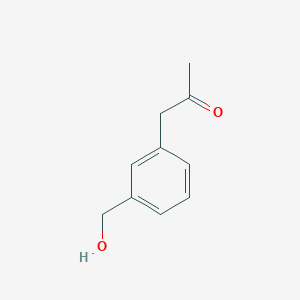
![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)

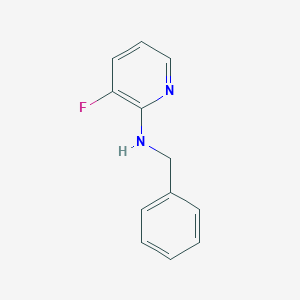

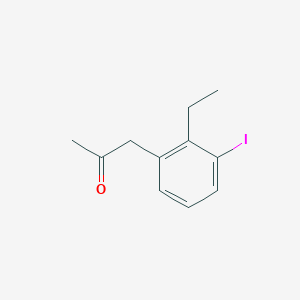


![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
